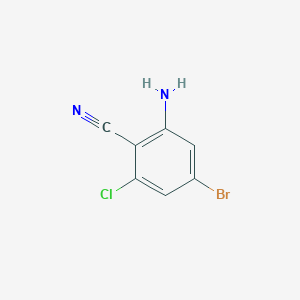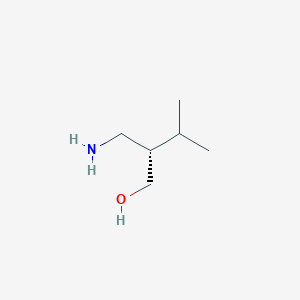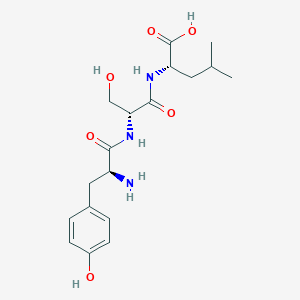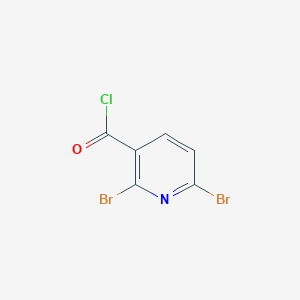![molecular formula C8H7NO2S B15222707 5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)
5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by a benzene ring fused to a thiazine ring, which contains both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one involves the reaction of 2-aminobenzenethiol with appropriate carbonyl compounds. For example, the reaction of 2-aminobenzenethiol with 2-halo-N-(2-halophenyl)acetamides in the presence of a copper catalyst can yield the desired benzothiazine derivative . The reaction typically proceeds through a cascade process involving SN2 substitution, deacetylation, and coupling steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiazine ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of 5-oxo-2H-benzo[b][1,4]thiazin-3(4H)-one.
Reduction: Formation of dihydro-5-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one is not fully understood. its biological activities are thought to be mediated through interactions with various molecular targets, such as enzymes and receptors. The hydroxyl group and the thiazine ring are likely involved in these interactions, contributing to the compound’s overall reactivity and efficacy .
Comparison with Similar Compounds
Similar Compounds
8-Nitro-4H-benzo[e][1,3]thiazin-4-ones: Known for their antitubercular activity.
2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives: Synthesized using multicomponent reactions and have various applications.
Uniqueness
5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H7NO2S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
5-hydroxy-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H7NO2S/c10-5-2-1-3-6-8(5)9-7(11)4-12-6/h1-3,10H,4H2,(H,9,11) |
InChI Key |
KREMEUJYUPPDPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2S1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid](/img/structure/B15222625.png)

![Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt](/img/structure/B15222643.png)



![(R)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15222677.png)







